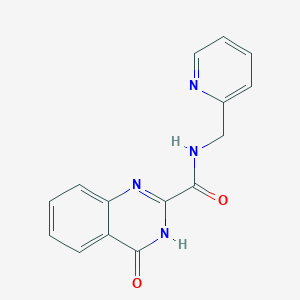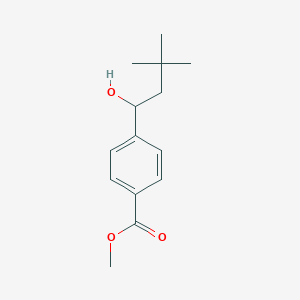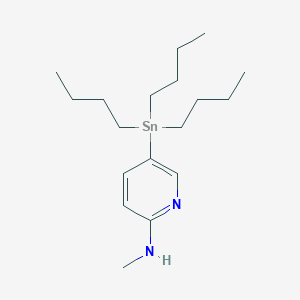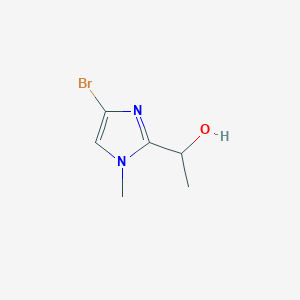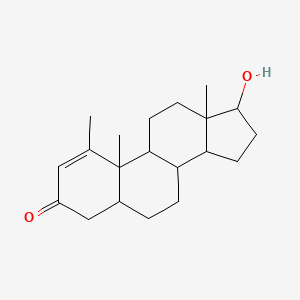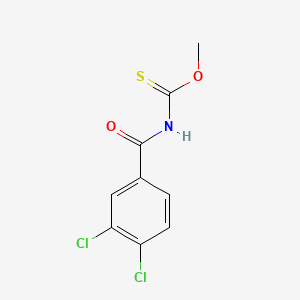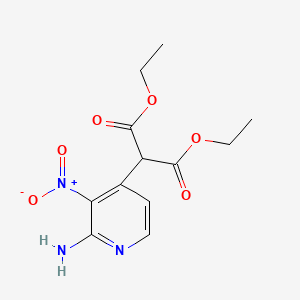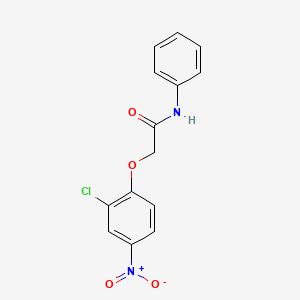![molecular formula C22H21NO4S B13989571 n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine CAS No. 19711-94-5](/img/structure/B13989571.png)
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine is a chemical compound with the molecular formula C19H17NO2S It is a derivative of alanine, featuring a biphenyl group and a sulfonyl group attached to the amino acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine typically involves multiple steps. One common method includes the following steps:
Formation of Biphenyl Derivative: The biphenyl group is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the biphenyl derivative under basic conditions.
Attachment to Alanine: The final step involves coupling the biphenyl-sulfonyl intermediate with alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine involves its interaction with specific molecular targets. The biphenyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]glycine: Similar structure but with glycine instead of alanine.
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]valine: Similar structure but with valine instead of alanine.
Uniqueness
n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine is unique due to its specific combination of biphenyl and sulfonyl groups attached to alanine. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
19711-94-5 |
|---|---|
Molekularformel |
C22H21NO4S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-(N-(4-methylphenyl)sulfonyl-2-phenylanilino)propanoic acid |
InChI |
InChI=1S/C22H21NO4S/c1-16-12-14-19(15-13-16)28(26,27)23(17(2)22(24)25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15,17H,1-2H3,(H,24,25) |
InChI-Schlüssel |
CJTXEFRZDAICEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2C3=CC=CC=C3)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


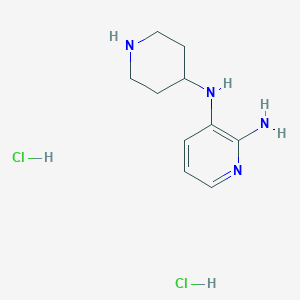
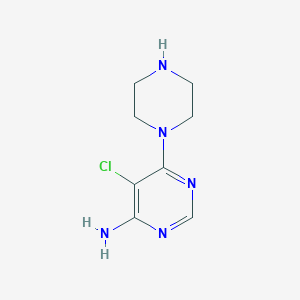
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
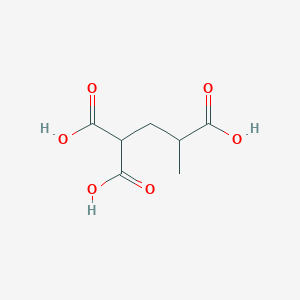
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

